Introduction: The Versatile Benzo[d]isoxazole Scaffold and the Influence of Halogenation
Introduction: The Versatile Benzo[d]isoxazole Scaffold and the Influence of Halogenation
An In-Depth Technical Guide to the Chemical Properties of Bromochloro-Substituted Benzo[d]isoxazoles
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole moiety is a privileged heterocyclic system in the realm of medicinal chemistry and materials science.[1] This fused ring system, comprising a benzene ring merged with an isoxazole ring, serves as the foundational structure for a multitude of biologically active compounds.[2][3] The inherent chemical features of the isoxazole ring, such as its aromaticity and the presence of nitrogen and oxygen heteroatoms, provide a unique electronic and structural landscape for molecular interactions.[4][5]
The strategic introduction of halogen atoms, specifically bromine and chlorine, onto the benzene portion of the scaffold, as seen in the 4-Bromo-5-chlorobenzo[d]isoxazole class of molecules, dramatically influences their physicochemical properties and reactivity. Halogenation can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these derivatives highly attractive for drug discovery programs.[1] Furthermore, the bromo and chloro substituents serve as versatile synthetic handles, enabling a wide array of cross-coupling and nucleophilic substitution reactions for the construction of diverse chemical libraries.[6][7]
While specific experimental data for 4-Bromo-5-chlorobenzo[d]isoxazole is not extensively available in the public domain, this guide will provide a comprehensive overview of the core chemical properties of the broader class of bromochloro-benzo[d]isoxazoles. By examining the known characteristics of various isomers, we can extrapolate and predict the behavior of this important class of compounds, offering a robust framework for researchers in the field.
Molecular Structure and Physicochemical Properties
The precise positioning of the bromo and chloro substituents on the benzene ring of the benzo[d]isoxazole core significantly impacts the molecule's overall properties. The following table summarizes the computed physicochemical properties for several known bromochloro-benzo[d]isoxazole isomers.
| Property | 4-Bromo-3-chlorobenzo[d]isoxazole | 7-Bromo-5-chlorobenzo[d]isoxazole |
| CAS Number | 1260751-76-5[][9] | 1260903-12-5[10] |
| Molecular Formula | C₇H₃BrClNO[][9] | C₇H₃BrClNO[10] |
| Molecular Weight | 232.46 g/mol [][9] | 232.46 g/mol [10] |
| IUPAC Name | 4-bromo-3-chloro-1,2-benzoxazole[] | 7-bromo-5-chloro-1,2-benzoxazole[10] |
| SMILES | C1=CC2=C(C(=C1)Br)C(=NO2)Cl[] | C1=C(C=C2C(=C1)ON=C2)Cl |
| InChI Key | FYJQRRNRMOCGKD-UHFFFAOYSA-N[] | HCDGSNNVDFZCJI-UHFFFAOYSA-N[10] |
Diagram 1: General Structure of Bromochloro-benzo[d]isoxazole
Caption: General chemical structure of the benzo[d]isoxazole scaffold with potential substitution positions (R¹-R⁴) for bromine and chlorine atoms.
Synthesis and Reactivity: A Predictive Approach
Proposed Synthetic Workflow
A common and effective strategy for the synthesis of the benzo[d]isoxazole core involves the cyclization of an appropriately substituted 2-hydroxybenzonitrile or a related precursor. The introduction of the bromo and chloro substituents can be achieved either prior to or after the formation of the heterocyclic ring.
Step-by-Step Protocol:
-
Starting Material Selection: A suitable starting material would be a commercially available or readily synthesized chlorophenol.
-
Ortho-Functionalization: Introduction of a functional group ortho to the hydroxyl group that can be converted to the isoxazole ring. This could involve formylation followed by oximation.
-
Halogenation: Regioselective bromination of the chlorophenol derivative. The directing effects of the existing substituents will be crucial for achieving the desired 4-bromo-5-chloro substitution pattern.
-
Cyclization: Dehydrative cyclization of the ortho-functionalized phenol to form the benzo[d]isoxazole ring.
Diagram 2: Plausible Synthetic Route
Caption: A conceptual workflow for the synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole.
Expected Reactivity
The presence of both bromo and chloro substituents on the benzene ring, coupled with the electron-withdrawing nature of the isoxazole moiety, suggests a rich and versatile reactivity profile for 4-Bromo-5-chlorobenzo[d]isoxazole.
-
Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the benzene ring should facilitate SNA r reactions, particularly at positions activated by the isoxazole ring. The relative reactivity of the bromo and chloro substituents will depend on their positions and the reaction conditions.[6][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions.[6][7] This allows for the introduction of a wide range of carbon and heteroatom-based functionalities.
-
Reactions of the Isoxazole Ring: The isoxazole ring itself can undergo various transformations, such as reduction or ring-opening reactions, under specific conditions, further expanding the synthetic utility of this scaffold.[3][5]
Spectroscopic Characterization: A Predictive Framework
The unambiguous structural elucidation of 4-Bromo-5-chlorobenzo[d]isoxazole and its isomers relies on a combination of modern spectroscopic techniques. Based on the known effects of halogen substituents on aromatic systems, we can predict the key spectral features.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Complex splitting patterns in the aromatic region (typically δ 7.0-8.5 ppm) due to proton-proton coupling. - The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and anisotropic effects of the bromo, chloro, and isoxazole moieties. |
| ¹³C NMR | - Distinct signals for each of the seven carbon atoms in the molecule. - The carbon atoms directly attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts. - The carbons of the isoxazole ring will appear at lower field. |
| Mass Spectrometry (MS) | - A prominent molecular ion peak (M⁺). - A characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in M⁺, M+2, and M+4 peaks with a specific intensity ratio. |
| Infrared (IR) Spectroscopy | - Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹). - Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹). - C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹). - C-Br and C-Cl stretching vibrations in the fingerprint region (< 1100 cm⁻¹). |
Applications in Drug Discovery and Beyond
The benzo[d]isoxazole scaffold is a cornerstone in the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Certain benzoxazole and isoxazole derivatives have shown promise as inhibitors of key cancer-related targets.[11][12]
-
Antimicrobial Properties: The isoxazole nucleus is present in various compounds with activity against a range of bacterial and fungal pathogens.[3][11]
-
Anti-inflammatory and Analgesic Effects: The anti-inflammatory potential of isoxazole-containing compounds has been well-documented.[5][13]
The bromo and chloro substituents in 4-Bromo-5-chlorobenzo[d]isoxazole are not merely passive modulators of physicochemical properties. They are active participants in the drug design process, serving as key anchor points for the synthesis of focused compound libraries. Through techniques like fragment-based screening and structure-activity relationship (SAR) studies, these halogenated building blocks can be elaborated into potent and selective drug candidates.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, 4-Bromo-5-chlorobenzo[d]isoxazole and its isomers should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.
For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, at a cool and stable temperature, such as 2-8°C, to prevent degradation.[14]
Conclusion: A Scaffold of Untapped Potential
The bromochloro-benzo[d]isoxazole framework represents a class of compounds with significant potential in medicinal chemistry and materials science. While detailed experimental data for specific isomers like 4-Bromo-5-chlorobenzo[d]isoxazole may be limited, a thorough understanding of the underlying chemical principles allows for a predictive and rational approach to their synthesis and application. The versatile reactivity imparted by the halogen substituents, combined with the inherent biological relevance of the benzo[d]isoxazole core, makes these molecules valuable building blocks for the discovery of next-generation therapeutics and functional materials. Further exploration of this fascinating class of compounds is certain to yield exciting and impactful scientific discoveries.
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